molecular formula C13H23N3 B6422822 1-(4-ethylpiperazin-1-yl)cyclohexane-1-carbonitrile CAS No. 1017407-39-4

1-(4-ethylpiperazin-1-yl)cyclohexane-1-carbonitrile

Cat. No. B6422822
CAS RN: 1017407-39-4
M. Wt: 221.34 g/mol
InChI Key: XEKSSIDWJJADKV-UHFFFAOYSA-N
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Description

The compound “1-(4-ethylpiperazin-1-yl)cyclohexane-1-carbonitrile” is an organic compound containing a cyclohexane ring, a piperazine ring, and a nitrile group. Piperazine rings are often found in pharmaceuticals and the nitrile group is a functional group with the formula -C≡N .


Molecular Structure Analysis

The molecular structure of this compound would likely include a cyclohexane ring attached to a piperazine ring via an ethyl group, with a nitrile group also attached to the cyclohexane ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the presence of the nitrile group could influence the compound’s polarity and reactivity .

Mechanism of Action

1-(4-ethylpiperazin-1-yl)cyclohexane-1-carbonitrile acts as an inhibitor of enzymes by binding to the active site of the enzyme and blocking its activity. It also acts as a ligand for studying the binding of drugs to proteins by binding to the receptor site of the protein.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes such as cytochrome P450, monoamine oxidase, and acetylcholinesterase. In vivo studies have shown that it can reduce the activity of the hypothalamic-pituitary-adrenal axis, reduce inflammation, and inhibit the release of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1-(4-ethylpiperazin-1-yl)cyclohexane-1-carbonitrile has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also relatively non-toxic and has a wide range of applications in scientific research. However, it is also relatively expensive and can be difficult to obtain in large quantities.

Future Directions

1-(4-ethylpiperazin-1-yl)cyclohexane-1-carbonitrile has potential applications in drug design and development. It could be used to identify novel inhibitors of enzymes such as cytochrome P450, monoamine oxidase, and acetylcholinesterase. It could also be used to study the structure and function of proteins and to identify new ligands for binding to proteins. Furthermore, it could be used to study the biochemical and physiological effects of drugs on cells and tissues. Finally, it could be used to develop new methods for synthesizing drugs, peptides, and other organic compounds.

Synthesis Methods

1-(4-ethylpiperazin-1-yl)cyclohexane-1-carbonitrile is typically synthesized through a three-step reaction. The first step involves the condensation of ethyl piperazine and cyclohexanone to form the intermediate 1-(4-ethylpiperazin-1-yl)cyclohexanol. This intermediate is then reacted with sodium cyanide to form this compound. The reaction is usually carried out in aqueous solution at a temperature of 80-100°C.

Scientific Research Applications

1-(4-ethylpiperazin-1-yl)cyclohexane-1-carbonitrile has a wide range of applications in scientific research. It has been used as an inhibitor of enzymes such as cytochrome P450, monoamine oxidase, and acetylcholinesterase. It has also been used in the synthesis of drugs, peptides, and other organic compounds. It has been used as a model compound to study the structure and function of proteins, and as a ligand for studying the binding of drugs to proteins.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, many nitrile compounds can be harmful if ingested or if they come into contact with the skin .

properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)cyclohexane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3/c1-2-15-8-10-16(11-9-15)13(12-14)6-4-3-5-7-13/h2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKSSIDWJJADKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2(CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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